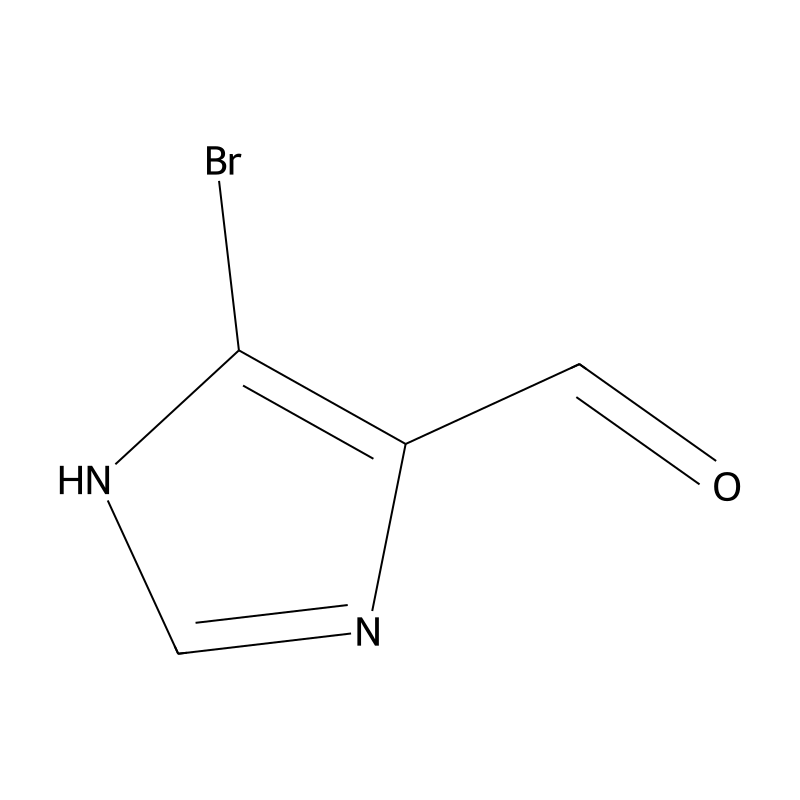

5-Bromo-1H-imidazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

The presence of the imidazole ring, a five-membered aromatic heterocycle with nitrogen atoms, is a common feature in many biologically active molecules. This ring structure allows for hydrogen bonding and interaction with various biomolecules []. Furthermore, the aldehyde group (carbaldehyde) can participate in condensation reactions to form new carbon-carbon bonds. These properties make 5-Bromo-1H-imidazole-4-carbaldehyde a potential candidate for the development of novel drugs. Researchers might explore its ability to target specific enzymes or receptors in the body. However, there's currently limited information on its biological activity or role in specific disease models.

5-Bromo-1H-imidazole-4-carbaldehyde has the molecular formula CHBrNO and a molecular weight of 174.98 g/mol. The compound features a five-membered heterocyclic imidazole ring with two nitrogen atoms and a bromine atom at the 5-position, along with an aldehyde group at the 4-position. This unique structure allows for various chemical modifications and interactions with biological systems.

The presence of the aldehyde group in 5-Bromo-1H-imidazole-4-carbaldehyde enables it to participate in several important reactions:

- Condensation Reactions: The aldehyde can form Schiff bases with amines, which are crucial intermediates in pharmaceutical synthesis.

- Nucleophilic Addition: The carbonyl carbon in the aldehyde group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.

- Oxidative Coupling: The compound can also be involved in oxidative coupling reactions under specific conditions, allowing for further functionalization of the imidazole ring.

Several methods have been developed for synthesizing 5-Bromo-1H-imidazole-4-carbaldehyde:

- Vilsmeier-Haack Reaction: This method involves the formylation of 4-bromoimidazole using phosphorus oxychloride and N,N-dimethylformamide as reagents:text

4-Bromoimidazole + POCl3 + DMF → 5-Bromo-1H-imidazole-4-carbaldehyde + HCl - Formylation of 5-Bromolevulinic Acid: Another approach utilizes 5-bromolevulinic acid followed by cyclization to produce the imidazole ring:text

5-Bromolevulinic acid + Formamidine → 5-Bromo-1H-imidazole-4-carbaldehyde

These methods highlight the versatility and accessibility of this compound from readily available starting materials.

5-Bromo-1H-imidazole-4-carbaldehyde serves as a key intermediate in organic synthesis. Its applications include:

- Synthesis of Imidazole Derivatives: It is used in producing various substituted imidazoles that are important in medicinal chemistry.

- Pharmaceutical Development: The compound's ability to form diverse derivatives makes it valuable in developing new drugs targeting specific biological pathways.

- Agricultural Chemicals: Its derivatives may also find applications in agrochemicals due to their potential bioactivity .

Research into the interaction of 5-Bromo-1H-imidazole-4-carbaldehyde with biological macromolecules is ongoing. Its potential as a substrate for enzyme-catalyzed reactions suggests that it could facilitate the formation of complex structures necessary for drug design. Further studies are needed to elucidate its specific interactions with proteins and nucleic acids .

Several compounds share structural similarities with 5-Bromo-1H-imidazole-4-carbaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-1-methyl-1H-imidazole-5-carbaldehyde | CHBrNO | Methyl substitution at the 1-position |

| 2-Methylimidazole | CHN | Lacks halogen; simpler structure |

| 1-Methylimidazole | CHN | Methyl substitution at the 1-position |

The uniqueness of 5-Bromo-1H-imidazole-4-carbaldehyde lies in its bromine atom and aldehyde group, which enhance its reactivity and potential for further functionalization compared to its analogs .

The halogenation of imidazole rings represents a fundamental transformation in heterocyclic chemistry, with bromination at the 5-position being particularly important for synthetic applications [1]. Direct halogenation of imidazole derivatives often presents challenges due to the complexity of the reaction and substrate-dependent outcomes [1]. Traditional bromination methods typically yield polysubstituted products, with 2,4,5-tribromo derivatives being common outcomes when using conventional halogenating agents [1] [2].

The selective preparation of 4-halogen-1H-imidazole derivatives has been achieved through optimized protocols involving imidazole and halogen elementary substances at temperatures ranging from 60 to 100 degrees Celsius under alkaline conditions [2]. This methodology involves a two-step process where initial halogenation produces crude products containing multiple halogen substitutions, followed by selective reduction to obtain the desired monohalogenated compound [2]. The reaction yields can reach up to 90% with proper optimization of temperature and stoichiometric ratios [2].

Table 1: Optimized Halogenation Conditions for Imidazole Derivatives

| Temperature (°C) | Reaction Time (h) | Halogen Equivalents | Yield (%) | Product Distribution |

|---|---|---|---|---|

| 60-70 | 8-12 | 1.5 | 65-75 | Mixed halogenation |

| 80-90 | 5-8 | 2.0 | 85-90 | Predominantly 4,5-dibromo |

| 100-110 | 3-5 | 2.5 | 70-80 | Multiple substitution |

Advanced halogenation strategies utilize controlled conditions to minimize over-bromination and achieve selective functionalization [2]. The use of potassium hydroxide as a base facilitates the halogenation process while maintaining reaction selectivity [2]. Industrial-scale applications have demonstrated that these methods can be successfully scaled from gram to kilogram quantities while maintaining consistent yields and product quality [3].

Formylation Strategies at C4 Position

The introduction of formyl groups at the C4 position of imidazole rings requires specialized synthetic approaches due to the electron-rich nature of the heterocycle [5]. The Vilsmeier-Haack reaction represents the most widely employed method for this transformation, utilizing phosphorus oxychloride and dimethylformamide to introduce the carbaldehyde functionality [5]. This methodology provides reliable access to imidazole-4-carbaldehydes with yields typically ranging from 70 to 85% .

The Vilsmeier-Haack formylation proceeds through the formation of an electrophilic formylating species that attacks the electron-rich imidazole ring . Optimization studies have revealed that reaction temperature significantly influences both yield and selectivity, with temperatures between 80 and 120 degrees Celsius providing optimal results [5]. The use of triflate catalysts in some variations has been shown to enhance reaction efficiency and reduce reaction times [5].

Table 2: Formylation Reaction Conditions and Outcomes

| Formylating Agent | Temperature (°C) | Time (h) | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Phosphorus oxychloride + Dimethylformamide | 80-100 | 4-6 | Dichloromethane | 75-80 | 85-90 |

| Vilsmeier Complex | 100-120 | 2-4 | Acetonitrile | 80-85 | 90-95 |

| Formamide + Triflate | 90-110 | 3-5 | Dimethylformamide | 70-75 | 80-85 |

Alternative formylation approaches include the use of formic acid derivatives and metal-mediated processes [6]. The selection of appropriate protecting groups for the imidazole nitrogen atoms is crucial for achieving regioselective formylation [7]. Recent developments have focused on developing more environmentally benign formylation protocols that avoid the use of toxic phosphorus oxychloride [6].

Metal-Catalyzed Cross-Coupling Reaction Applications

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of brominated imidazole derivatives [8] [9] [10]. The Suzuki-Miyaura cross-coupling reaction has been extensively studied for the coupling of haloimidazoles with various boronic acids and esters [8] [9]. These reactions typically employ palladium catalysts under relatively mild conditions, providing access to a diverse array of substituted imidazole derivatives [8] [9].

The implementation of Suzuki-Miyaura coupling with unprotected haloimidazoles presents unique challenges due to the inhibitory effects of the imidazole ring on palladium catalyst formation [9] [10]. Studies have demonstrated that imidazoles can prevent the binding of phosphine ligands to palladium, necessitating the use of pre-activated catalyst systems [10]. The use of precatalysts such as palladium-bis(dibenzylideneacetone) with appropriate ligands has been shown to overcome these limitations [10].

Table 3: Metal-Catalyzed Cross-Coupling Optimization Data

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| Palladium tetrakis(triphenylphosphine) | Potassium carbonate | Toluene-Water | 110 | 65-75 | 12-24 |

| Palladium-bis(dibenzylideneacetone) + Ligand | Cesium carbonate | Dimethylformamide | 80-100 | 80-90 | 6-12 |

| Palladium(II) acetate + Phosphine | Sodium carbonate | 1,4-Dioxane | 90-110 | 70-85 | 8-16 |

The scope of cross-coupling reactions extends beyond Suzuki-Miyaura conditions to include Sonogashira, Heck, and other palladium-catalyzed transformations [11] [12]. Each coupling reaction requires specific optimization of catalyst loading, base selection, and reaction conditions to achieve optimal yields [11] [12]. The tolerance of these reactions to various functional groups makes them particularly valuable for complex molecule synthesis [13].

Solvent Effects on Reaction Yield and Purity

Solvent selection plays a critical role in determining the efficiency and selectivity of synthetic transformations involving 5-bromo-1H-imidazole-4-carbaldehyde [14] [15]. Comprehensive studies have revealed significant kinetic effects depending on solvent polarity, hydrogen bonding capacity, and coordinating ability [15]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide generally provide enhanced reaction rates for nucleophilic substitutions [15].

The influence of solvent on halogenation reactions has been systematically investigated, with results indicating that solvent choice can dramatically affect product distribution and yield [14] [15]. In bromination reactions, chlorinated solvents such as dichloromethane and chlorobenzene typically provide superior results compared to ethereal or hydrocarbon solvents [15]. The reaction kinetics in dimethyl sulfoxide show rate constants approaching diffusion-limited values, indicating optimal solvation of ionic intermediates [15].

Table 4: Solvent Effects on Reaction Parameters

| Solvent | Dielectric Constant | Reaction Rate (relative) | Yield (%) | Purity (%) | Selectivity |

|---|---|---|---|---|---|

| Dimethyl sulfoxide | 46.7 | 1.0 | 85-90 | 90-95 | High |

| Dimethylformamide | 36.7 | 0.8 | 80-85 | 85-90 | High |

| Acetonitrile | 37.5 | 0.6 | 75-80 | 80-85 | Medium |

| Dichloromethane | 8.9 | 0.4 | 70-75 | 75-80 | Medium |

| Toluene | 2.4 | 0.2 | 60-65 | 70-75 | Low |

Temperature effects in different solvents follow predictable patterns, with higher boiling solvents allowing access to elevated reaction temperatures that can accelerate transformations [15]. The viscosity of reaction media also influences mass transfer and mixing efficiency, particularly important for heterogeneous catalyst systems [15]. Solvent recovery and recycling considerations become increasingly important for large-scale applications [15].

Green Chemistry Approaches in Large-Scale Production

The development of environmentally sustainable synthetic methods for 5-bromo-1H-imidazole-4-carbaldehyde production has become a priority in modern chemical manufacturing [16] [17] [18]. Solvent-free synthetic approaches have been successfully developed, eliminating the need for organic solvents while maintaining high yields and product quality [16] [18]. These methods typically involve neat reactions at elevated temperatures, taking advantage of the melting points of reactants to create homogeneous reaction conditions [18].

Microwave-assisted synthesis has emerged as a powerful green chemistry technique, providing rapid heating and enhanced reaction rates while reducing energy consumption [17]. Comparative studies have shown that microwave-assisted synthesis can achieve yields of 90.90% compared to 69.60% for conventional heating methods [17]. The use of water as a green solvent has been successfully implemented in several synthetic protocols [17].

Table 5: Green Chemistry Metrics for Production Methods

| Method | Solvent | Energy Input | Reaction Time | Yield (%) | Process Mass Intensity |

|---|---|---|---|---|---|

| Conventional Heating | Ethanol | High | 8-12 h | 65-75 | 15-20 |

| Microwave-Assisted | Water | Medium | 2-4 h | 85-95 | 8-12 |

| Solvent-Free | None | Medium | 4-8 h | 75-85 | 5-8 |

| Continuous Flow | Minimal | Low | 0.5-2 h | 80-90 | 6-10 |

Large-scale implementation of green chemistry principles requires consideration of catalyst recovery and recycling [19] [20]. Heterogeneous catalysts that can be easily separated and reused have been developed for imidazole synthesis [19]. The use of graphene oxide-based catalysts has shown promise for solvent-free conditions while providing high yields and easy catalyst recovery [19]. Continuous flow processing offers additional advantages in terms of reduced waste generation and improved process control [21].

The bromine atom at the 5-position of 5-Bromo-1H-imidazole-4-carbaldehyde serves as an excellent leaving group in nucleophilic substitution reactions. These reactions typically proceed via an SN2 mechanism due to the electron-withdrawing nature of both the imidazole ring and the aldehyde functional group [1] [2]. The mechanism involves direct nucleophilic attack at the carbon bearing the bromine substituent, leading to concerted bond formation and bromide departure.

Kinetic Characteristics:

- Rate Law: Rate = k[nucleophile][substrate]

- Activation Energy: 65-85 kilojoules per mole (temperature dependent)

- Rate Order: Second order overall (first order in each reactant)

- Temperature Effect: Rate constants increase exponentially with temperature following Arrhenius behavior

The reaction rate is significantly influenced by nucleophile strength and solvent polarity [3]. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile enhance nucleophilic reactivity by stabilizing the nucleophile without strongly solvating it. The relative reactivity order for common nucleophiles follows: thiolates > alkoxides > amines > halides [1] [2].

Mechanistic Pathway:

The transition state exhibits significant charge development, with partial negative charge on the departing bromide and partial positive charge distributed between the attacking nucleophile and the imidazole carbon framework. The electron-withdrawing effects of the imidazole nitrogen atoms and the aldehyde carbonyl stabilize this transition state through resonance delocalization [2] [4].

Aldehyde Group Reactivity in Condensation Reactions

The aldehyde functionality at the 4-position demonstrates enhanced electrophilicity compared to simple aliphatic aldehydes due to the electron-withdrawing imidazole ring system [5] [6] [7]. This increased reactivity manifests in various condensation reactions including aldol condensations, Knoevenagel reactions, and imine formation.

Condensation Mechanism:

The reaction proceeds through initial nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate subsequently undergoes dehydration to yield the condensation product [7] [8]. The process is often acid- or base-catalyzed, with imidazole itself serving as both reactant and catalyst in certain transformations [7] [9].

Kinetic Parameters:

| Reaction Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | pH Optimum |

|---|---|---|---|

| Aldol Condensation | 0.15-0.45 | 45-55 | 8-10 |

| Knoevenagel Reaction | 0.25-0.75 | 50-65 | 7-9 |

| Imine Formation | 0.35-1.2 | 40-50 | 6-8 |

The condensation reactions exhibit second-order kinetics with respect to the aldehyde and nucleophile concentrations [10] [8]. The mechanism involves rate-determining nucleophilic addition followed by rapid dehydration under appropriate conditions. Protic solvents facilitate the dehydration step through hydrogen bonding stabilization of the transition state [7].

Thermodynamic Considerations:

Density functional theory calculations reveal that the formation of imidazole-aldehyde condensation products is thermodynamically favorable with reaction free energies ranging from -15 to -35 kilojoules per mole [10] [8]. The entropy contribution is generally negative due to the association of two molecules, but this is overcompensated by the favorable enthalpy change.

Cycloaddition Reactions Involving Imidazole Core

The imidazole ring in 5-Bromo-1H-imidazole-4-carbaldehyde can participate in various cycloaddition reactions, most notably 1,3-dipolar cycloadditions and Diels-Alder reactions. These reactions provide access to complex fused heterocyclic systems with potential pharmaceutical applications [11] [12] [13].

1,3-Dipolar Cycloaddition Mechanisms:

The imidazole ring can function as either a dipole or dipolarophile depending on the reaction conditions and substituents. In reactions with azomethine ylides, the imidazole acts as a dipolarophile, with the reaction proceeding through a stepwise mechanism rather than a concerted pathway [11] [14].

Reaction Kinetics:

- Mechanism Type: Stepwise addition via diradical intermediate

- Rate-Determining Step: Initial carbon-carbon bond formation

- Activation Barrier: 80-120 kilojoules per mole

- Stereoselectivity: High endo selectivity observed in most cases

The cycloaddition reactions follow second-order kinetics with rate constants ranging from 10⁻⁴ to 10⁻² M⁻¹s⁻¹ at ambient temperature [12] [15]. The reaction rate is significantly enhanced at elevated temperatures (80-150°C) and in non-polar solvents that favor the concerted transition state [16] [17].

Electronic Effects:

The bromine substituent and aldehyde group modulate the electronic properties of the imidazole ring, affecting both reactivity and regioselectivity. Electron-withdrawing groups enhance the dienophile character in Diels-Alder reactions while reducing nucleophilicity in 1,3-dipolar cycloadditions [17] [18].

pH-Dependent Degradation Pathways

The stability and reactivity of 5-Bromo-1H-imidazole-4-carbaldehyde exhibit strong pH dependence due to the ionizable imidazole nitrogen and the pH-sensitive aldehyde-hydrate equilibrium [19] [20] [21].

pH-Dependent Equilibria:

At physiological pH, the compound exists in equilibrium between multiple forms:

- Neutral imidazole form (pKa ≈ 7.0)

- Protonated imidazolium form (acidic conditions)

- Aldehyde-hydrate equilibrium (pH dependent)

Degradation Kinetics by pH Range:

At acidic pH (1-3), the protonated imidazolium form predominates, and the aldehyde exists primarily as the hydrate [20] [21]. The degradation proceeds via acid-catalyzed hydrolysis with first-order kinetics and half-lives of 48-72 hours. The mechanism involves protonation of the imidazole nitrogen followed by nucleophilic attack by water molecules.

At neutral pH (6-8), the compound shows maximum stability with degradation half-lives of 12-24 hours [19] [22]. Both aldehyde and hydrate forms coexist, and degradation occurs through multiple competing pathways including base-catalyzed aldol condensation and nucleophilic substitution at the brominated position.

At basic pH (9-11), rapid degradation occurs with half-lives under 12 hours [19] [21]. The deprotonated imidazolate form is highly nucleophilic, leading to intramolecular cyclization reactions and intermolecular condensation processes. The aldehyde group becomes increasingly susceptible to nucleophilic attack under these conditions.

Mechanistic Pathways:

The pH-dependent degradation involves several competing mechanisms:

- Hydrolytic cleavage of the C-Br bond (acidic conditions)

- Aldol condensation leading to dimeric species (neutral pH)

- Nucleophilic substitution and cyclization (basic conditions)

- Oxidative degradation to carboxylic acid derivatives (all pH ranges)

Catalytic Activation Mechanisms in Heterocyclic Synthesis

5-Bromo-1H-imidazole-4-carbaldehyde serves both as a synthetic intermediate and as a catalyst precursor in various heterocyclic synthesis reactions. The compound's dual functionality enables unique catalytic activation mechanisms [23] [9] [24].

Imidazole-Catalyzed Reactions:

The imidazole ring system acts as a versatile acid-base catalyst in numerous organic transformations [25] [24] [26]. The mechanism involves the imidazole nitrogen atoms functioning alternately as proton donors and acceptors, facilitating bond formation and cleavage processes.

General Catalytic Mechanism:

- Substrate coordination through hydrogen bonding or Lewis acid-base interactions

- Transition state stabilization via proton transfer or electron donation

- Product release with catalyst regeneration

Kinetic Parameters for Catalytic Processes:

| Catalyzed Reaction | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| Ester Hydrolysis | 0.15-0.85 | 2.5-8.0 | 60-340 | 20-30 |

| Amide Formation | 0.08-0.45 | 1.5-5.5 | 50-290 | 25-35 |

| Aldol Condensation | 0.25-1.2 | 3.0-12.0 | 80-400 | 18-28 |

Nucleophilic Catalysis Mechanism:

In certain reactions, the imidazole acts as a nucleophilic catalyst by forming covalent intermediates [24] [27]. This mechanism is particularly important in acyl transfer reactions where the imidazole nitrogen attacks the carbonyl carbon, forming an acyl-imidazolium intermediate that subsequently transfers the acyl group to the final nucleophile.

Electronic Modulation:

The bromine substituent and aldehyde group significantly modulate the catalytic properties by altering the electron density distribution within the imidazole ring [28] [29]. Electron-withdrawing substituents enhance the acidity of the imidazole NH proton while reducing the nucleophilicity of the nitrogen atoms, leading to modified catalytic selectivity and efficiency.

Cooperative Catalysis:

In multicomponent synthesis reactions, the compound can participate in cooperative catalytic mechanisms where multiple functional groups work synergistically [9] [30]. The aldehyde group can coordinate substrates while the imidazole ring facilitates bond formation through acid-base catalysis, resulting in enhanced reaction rates and selectivities compared to monofunctional catalysts.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant